4,5-二乙基邻苯二甲酸

描述

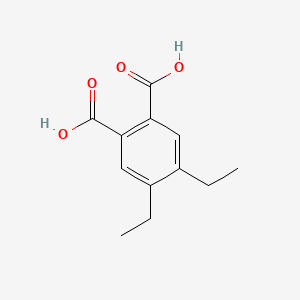

4,5-Diethyl-phthalic acid (DEPA) is an organic compound belonging to the family of phthalic acid esters. It is a colorless, crystalline solid with a melting point of 108 °C, and is soluble in many organic solvents. DEPA has a variety of applications, ranging from industrial to pharmaceutical. It is used as a plasticizer, a stabilizer for polymers, and a corrosion inhibitor. It is also used in the synthesis of various drugs and other organic compounds. DEPA has been studied extensively in recent years due to its potential applications in various fields.

科学研究应用

Biodegradation of Phthalates

Phthalates, including 4,5-Diethyl-phthalic acid, are often used to increase the malleability and flexibility of polymeric materials . However, their persistence and detection in various environmental media have become significant issues . Biodegradation of phthalates using microorganisms could play a significant role . For instance, diethyl phthalate (DEP) can be produced through β‐oxidation, which is subsequently metabolized to phthalic acid .

Environmental Sustainability

Phthalates have become a pervasive environmental contaminant because of their widespread applications . They contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal . Therefore, studying the environmental impact of 4,5-Diethyl-phthalic acid is crucial for environmental sustainability.

Endocrine Disruption

Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . Therefore, the study of 4,5-Diethyl-phthalic acid can contribute to understanding its potential effects on human health and developing strategies to mitigate these effects.

Industrial Applications

Phthalates, including 4,5-Diethyl-phthalic acid, are frequently used as plasticizers in a variety of industries because they offer excellent durability and stability . They facilitate the growth of several industrial, commercial, and healthcare uses .

Natural Sources and Biological Activities

Phthalic acid esters, including 4,5-Diethyl-phthalic acid, have been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species . They are also isolated and purified from various algae, bacteria, and fungi . These findings suggest that phthalates should not be treated solely as a “human-made pollutant” .

Medicinal Applications

Phthalic acid esters, including 4,5-Diethyl-phthalic acid, are used as excipients in human medicinal products . They are formed from short-chain alcohols and are used to improve the processability of these products .

作用机制

Target of Action

4,5-Diethyl-phthalic acid, also known as diethyl phthalate (DEP), is a phthalate ester . Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . One of the primary targets of DEP is the Aryl hydrocarbon receptor , which plays a crucial role in transcription regulation .

Mode of Action

DEP is an endocrine-disrupting chemical that can induce neurological disorders . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . DEP can alter the development and function of hormone-dependent structures within the nervous system .

Biochemical Pathways

DEP is metabolized through a series of biochemical reactions. The proposed metabolic pathway for DEP biodegradation involves hydrolysis to produce DEP through β‐oxidation, which is subsequently metabolized to phthalic acid . The phthalic acid thus produced undergoes aromatic ring cleavage . DEP also affects nitrogen metabolism in organisms like Saccharomyces cerevisiae .

Pharmacokinetics

Following oral administration of DEP to mice and rats, the majority of the administered dose was excreted in the urine (82%) within 24 hours post-dosing . This indicates that DEP has a relatively short half-life in the body and is rapidly metabolized and excreted.

Result of Action

The molecular and cellular effects of DEP’s action are significant. It has been reported to elicit teratogenic effects . DEP can also inhibit the growth of yeast cells by affecting nitrogen metabolism . Moreover, DEP has been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .

Action Environment

DEP is a pervasive environmental contaminant due to its widespread applications . It can contaminate almost every aspect of the environment as it migrates or emits over the whole life cycle of a product containing phthalates, from production to disposal . Environmental factors such as the presence of other chemicals, temperature, and pH can influence the action, efficacy, and stability of DEP .

属性

IUPAC Name |

4,5-diethylphthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-7-5-9(11(13)14)10(12(15)16)6-8(7)4-2/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPRDQJBFUACFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

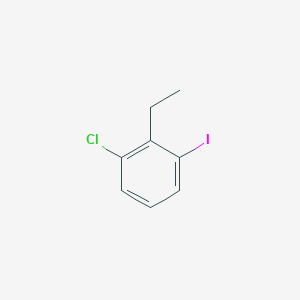

CCC1=CC(=C(C=C1CC)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276405 | |

| Record name | 4,5-Diethyl-1,2-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137023-78-0 | |

| Record name | 4,5-Diethyl-1,2-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137023-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diethyl-1,2-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-dichloroThiazolo[4,5-d]pyridazine](/img/structure/B3419127.png)

![N-({N'-[(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B3419149.png)